(S)-4-Bromostyrene oxide
Overview
Description
(S)-4-Bromostyrene oxide is a chiral epoxide compound characterized by the presence of a bromine atom attached to the para position of the styrene oxide ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Bromostyrene oxide typically involves the epoxidation of (S)-4-bromostyrene. One common method is the use of a peracid, such as meta-chloroperoxybenzoic acid, in an organic solvent like dichloromethane. The reaction is carried out at low temperatures to ensure the selectivity and yield of the desired epoxide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the efficiency of the process. Catalysts and advanced purification techniques are employed to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions: (S)-4-Bromostyrene oxide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Ring-Opening Reactions: The epoxide ring can be opened by nucleophiles, leading to the formation of different functionalized compounds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding diols or reduction to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Ring-Opening Reactions: Acidic or basic conditions using catalysts like Lewis acids or bases.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted styrene derivatives.
Ring-Opening Reactions: Formation of diols or other functionalized compounds.
Oxidation and Reduction: Formation of diols or alkenes.
Scientific Research Applications
(S)-4-Bromostyrene oxide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-4-Bromostyrene oxide involves its interaction with nucleophiles, leading to the opening of the epoxide ring and the formation of new chemical bonds. The bromine atom can also participate in electrophilic substitution reactions. The molecular targets and pathways involved depend on the specific reactions and conditions used.
Comparison with Similar Compounds
Styrene Oxide: Lacks the bromine atom, leading to different reactivity and applications.
4-Bromostyrene: Lacks the epoxide ring, resulting in different chemical behavior.
Other Chiral Epoxides: Compounds like (S)-2-phenyl-1,2-epoxypropane share similar structural features but differ in their substituents and reactivity.
Properties
IUPAC Name |
(2S)-2-(4-bromophenyl)oxirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO/c9-7-3-1-6(2-4-7)8-5-10-8/h1-4,8H,5H2/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNINSLOEPXEZOZ-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](O1)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62566-68-1, 148684-05-3 | |
Record name | (2R)-2-(4-bromophenyl)oxirane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (2S)-2-(4-bromophenyl)oxirane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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